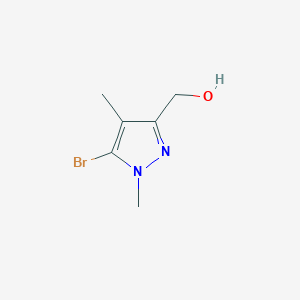![molecular formula C10H14F2O2 B2623743 (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248214-62-0](/img/structure/B2623743.png)
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound belongs to a class of compounds known as bicyclic compounds, which possess unique structural and chemical properties that make them ideal candidates for drug discovery and development.
Mécanisme D'action
The mechanism of action of (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it is thought to inhibit the activity of glutamate receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have a neuroprotective effect in certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid in lab experiments is its potency and selectivity. It has been shown to exhibit high affinity and selectivity for certain glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its cost and availability, as it requires specialized equipment and reagents for synthesis.
Orientations Futures
There are several future directions for the study of (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid. One area of interest is its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been suggested that this compound may have applications in the field of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid involves a multi-step process that requires the use of specialized equipment and reagents. The initial step involves the preparation of the bicyclic ring system, which is achieved through a series of cycloaddition reactions. The resulting intermediate is then subjected to several chemical transformations, including hydrogenation, oxidation, and esterification, to yield the final product.
Applications De Recherche Scientifique
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its application in medicinal chemistry, where it has been shown to exhibit potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of new pain management drugs.
Propriétés
IUPAC Name |
(2R)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c1-6(8(13)14)9-5-3-2-4-7(9)10(9,11)12/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOPDFGPWPQMTH-PTNSZRNDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)










